Azacyclonol

Vue d'ensemble

Description

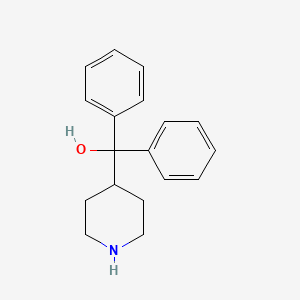

Azacyclonol, also known as γ-pipradrol, is a drug that diminishes hallucinations in psychotic individuals . It is a CNS depressant that reduces transmission through the sympathetic ganglia, decreasing electrically stimulated contractile responses .

Synthesis Analysis

This compound is synthesized by the organometallic addition of 4-bromopyridine to benzophenone, followed by catalytic hydrogenation of the pyridine heteroaromatic ring system to the corresponding piperidine . Recent advances in synthetic routes to azacycles have been developed because their efficient synthesis plays a vital role in the production of many useful compounds .Molecular Structure Analysis

This compound has a molecular formula of C18H21NO. Its average mass is 267.365 Da and its monoisotopic mass is 267.162323 Da . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 445.5±40.0 °C at 760 mmHg, and a flash point of 142.0±18.0 °C. It has 2 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .Applications De Recherche Scientifique

Produits pharmaceutiques

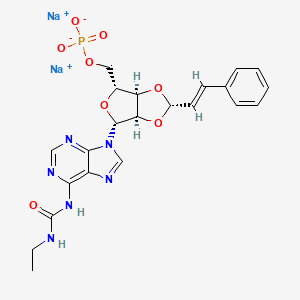

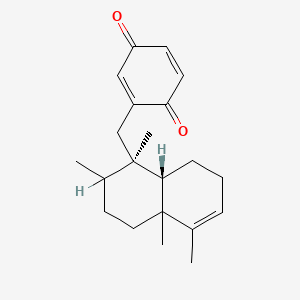

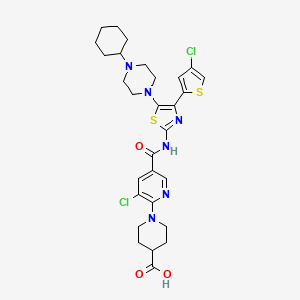

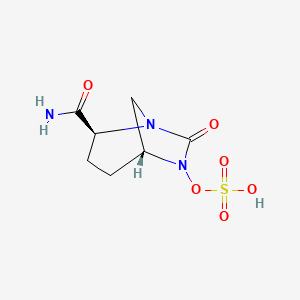

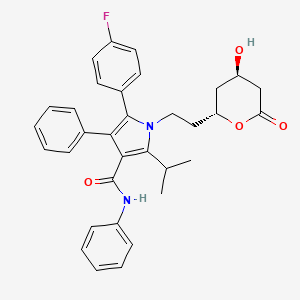

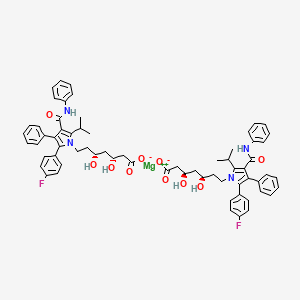

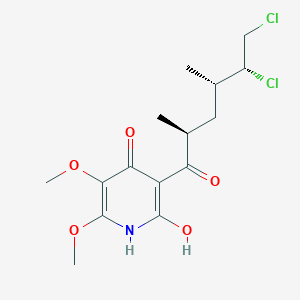

L'Azacyclonol est un squelette structural important de nombreux composés organiques présents dans les produits pharmaceutiques . Plus de la moitié des médicaments de petite taille approuvés par la Food and Drug Administration (FDA) des États-Unis contiennent des squelettes azacycliques . Par exemple, le captopril est un médicament important pour le traitement de l'hypertension artérielle, le pibrentasvir est un agent antiviral pour le traitement de l'hépatite C, le gilteritinib a été approuvé par la FDA pour le traitement de la leucémie myéloïde aiguë récidivante ou réfractaire avec une mutation FLT3, et le futibatinib a été récemment approuvé par la FDA pour le traitement du cholangiocarcinome intra-hépatique métastatique .

Matériaux

On trouve également de l'this compound dans les matériaux . Les propriétés uniques de l'this compound en font un composant précieux dans la production de divers matériaux .

Produits agrochimiques

L'this compound a des applications dans les produits agrochimiques . Ses propriétés uniques et son utilisation diversifiée en font un composant précieux dans la production de divers produits agrochimiques .

Processus biologiques

L'this compound joue un rôle dans de nombreux processus biologiques . Les structures hétérocycliques, comme l'this compound, sont liées à de nombreux processus biologiques et constituent le squelette de base de nombreuses molécules médicamenteuses et produits naturels .

Colorants

L'this compound est utilisé dans la production de colorants . Les N-hétérocycles, qui contiennent des atomes d'azote, ont été utilisés dans de nombreuses industries, notamment comme colorants .

Synthèse et fonctionnalisation des composés N-hétérocycliques

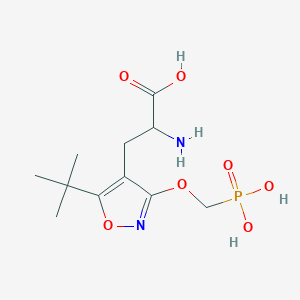

L'this compound est un squelette important dans les N-hétérocycles . Une série d'études sur la synthèse et la fonctionnalisation de nombreux composés N-hétérocycliques, tels que les indoles, les imidazoles, les pyrrolidines, les indolizines et les quinoléines, ainsi que leur application, a été réalisée .

Biomarqueur de la prise de médicaments

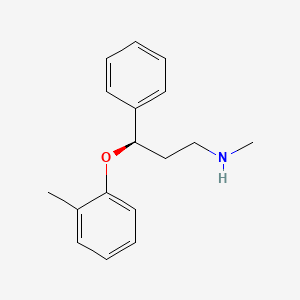

L'this compound métabolisé à partir de la fexofénadine et du pipradrol sont des isomères structuraux et sont des biomarqueurs importants pour déterminer la prise de fexofénadine ou de pipradrol . La détection de ces deux analytes par chromatographie liquide-spectrométrie de masse (LC-MS) permet de les différencier des composés structurellement similaires .

Voies de synthèse des azacycles

L'this compound a retenu l'attention des scientifiques et une variété de méthodes de synthèse de l'this compound ont été développées car leur synthèse efficace joue un rôle essentiel dans la production de nombreux composés utiles . Ces dernières années, de nombreux chercheurs ont développé de nouvelles approches pour former des molécules d'azacycle en concevant des processus plus efficaces, pratiques, économiques et écologiques .

In Vivo

Azacyclonol has been used in a variety of in vivo experiments to study the mechanism of action and biochemical and physiological effects of various compounds. For example, it has been used to study the effects of drugs on the central nervous system, cardiovascular system, and endocrine system. It has also been used to study the effects of various compounds on the immune system, metabolism, and cell signaling pathways.

In Vitro

Azacyclonol has also been used in a variety of in vitro experiments to study the mechanism of action and biochemical and physiological effects of various compounds. It has been used to study the effects of drugs on cell proliferation, apoptosis, and gene expression. It has also been used to study the effects of various compounds on enzyme activity, signal transduction pathways, and protein-protein interactions.

Mécanisme D'action

Target of Action

Azacyclonol, also known as γ-pipradrol, is primarily targeted towards the Histamine H1 receptor . This receptor plays a crucial role in mediating hypersensitivity and allergic reactions .

Mode of Action

This compound acts as an ataractive agent , which means it diminishes hallucinations in psychotic individuals Instead, it has mild depressant effects .

Biochemical Pathways

It is known that this compound is a major active metabolite of terfenadine , an antihistamine drug. This suggests that this compound may influence histamine-related biochemical pathways.

Pharmacokinetics

This compound is administered orally . It is metabolized from Fexofenadine and Pipradrol, and the formation of this compound involves cytochrome P-450 enzymes in the liver . The principal pathways of this compound elimination are biliary and renal .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of hallucinations in psychotic individuals . It was introduced in Europe in the mid-1950s for the treatment of schizophrenia likely because it was found to attenuate the subjective psychedelic effects of LSD and mescaline in humans .

Activité Biologique

Azacyclonol has been shown to have a variety of biological activities. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have neuroprotective, antidepressant, and anxiolytic effects.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, such as phosphodiesterases, and to modulate the expression of certain genes, such as the gene encoding for the enzyme monoamine oxidase. It has also been shown to modulate the activity of certain neurotransmitters, such as serotonin and dopamine.

Avantages Et Limitations Des Expériences En Laboratoire

Azacyclonol has several advantages for use in lab experiments. It is relatively non-toxic, has a high solubility in water, and is stable at room temperature. However, it is also relatively expensive and has a short shelf life.

Orientations Futures

Azacyclonol has a wide range of potential applications in scientific research. In the future, it could be used to study the effects of drugs on the central nervous system, cardiovascular system, and endocrine system. It could also be used to study the effects of various compounds on the immune system, metabolism, and cell signaling pathways. Additionally, it could be used to study the effects of drugs on cell proliferation, apoptosis, and gene expression. Finally, it could be used to study the effects of various compounds on enzyme activity, signal transduction pathways, and protein-protein interactions.

Propriétés

IUPAC Name |

diphenyl(piperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-10,17,19-20H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMISODWVFHHWNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1798-50-1 (hydrochloride) | |

| Record name | Azacyclonol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2045280 | |

| Record name | Azacyclonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID14741441 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

115-46-8 | |

| Record name | Azacyclonol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azacyclonol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azacyclonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azacyclonol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZACYCLONOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MMR990PEM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16R,17R,18S)-11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate](/img/structure/B1665832.png)